Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Overview
Description
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. The compound features a bromophenyl group, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate typically involves the reaction of 2-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the ethyl ester can be hydrolyzed to a carboxylic acid.
Polymerization: The compound can polymerize in the presence of moisture, forming long chains of polycyanoacrylate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyanoacrylates with various functional groups.
Oxidation and Reduction: Products include amines, carboxylic acids, and alcohols.
Scientific Research Applications
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the development of bioadhesives and tissue engineering.
Medicine: Investigated for its potential in drug delivery systems and wound closure.
Industry: Utilized in the production of high-performance adhesives and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate involves its rapid polymerization upon exposure to moisture. The cyanoacrylate monomers undergo anionic polymerization, initiated by nucleophiles such as water or amines. This results in the formation of strong adhesive bonds. The bromophenyl group can influence the polymerization rate and the properties of the resulting polymer .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyanoacrylate: Commonly used in superglues, it has a faster polymerization rate but lower thermal stability.
Butyl cyanoacrylate: Used in medical adhesives, it offers greater flexibility and lower toxicity.
Octyl cyanoacrylate: Preferred for medical applications due to its biocompatibility and reduced irritation.
Uniqueness
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is unique due to the presence of the bromophenyl group, which can enhance its reactivity and modify its physical properties. This makes it suitable for specialized applications where tailored adhesive properties are required .
Properties
IUPAC Name |
ethyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUYGRZQWFBHZ-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1Br)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233491 | |
Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103457-27-8, 59803-32-6 | |
Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103457-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid, o-bromo-alpha-cyano-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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